molecular formula C16H18Cl3N3 B13490910 2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B13490910
M. Wt: 358.7 g/mol
InChI Key: JLSRCCIKGWBWCQ-UHFFFAOYSA-N
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Description

2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the ethan-1-amine group and its conversion to the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antihistamine or anxiolytic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may act as an antagonist at histamine receptors, thereby reducing allergic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C16H18Cl3N3

Molecular Weight

358.7 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H16ClN3.2ClH/c17-13-7-5-12(6-8-13)11-20-15-4-2-1-3-14(15)19-16(20)9-10-18;;/h1-8H,9-11,18H2;2*1H

InChI Key

JLSRCCIKGWBWCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCN.Cl.Cl

Origin of Product

United States

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